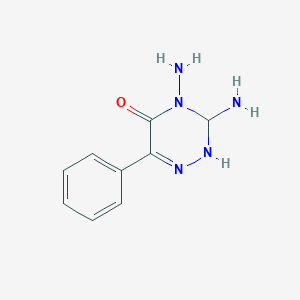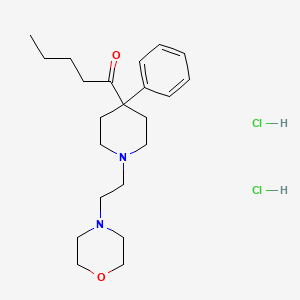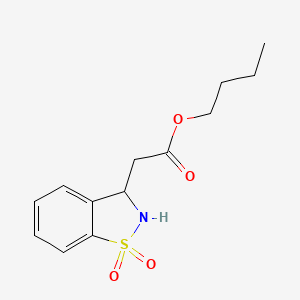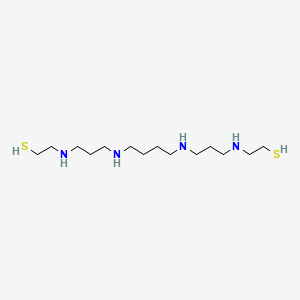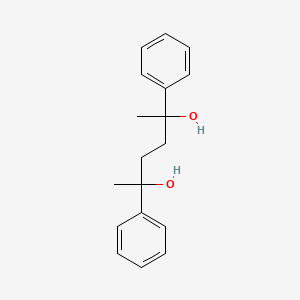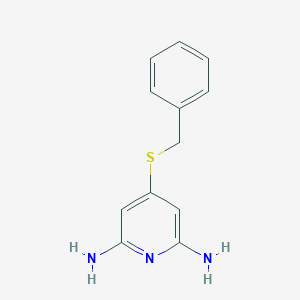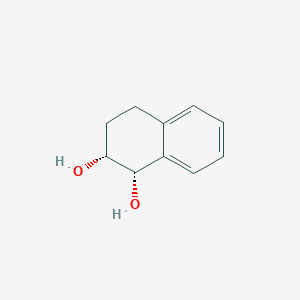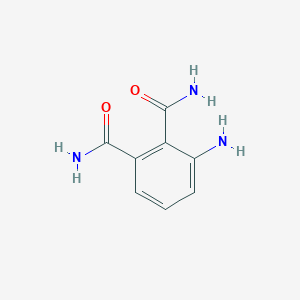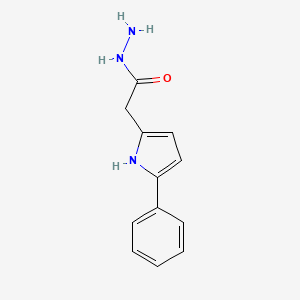
Pyrrole-2-acetic acid, 5-phenyl-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole-2-acetic acid, 5-phenyl-, hydrazide is a compound belonging to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole-2-acetic acid derivatives typically involves the reaction of pyrroles with β-nitroacrylates under heterogeneous conditions . The process is efficient and can be carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods: Industrial production methods for pyrrole-2-acetic acid, 5-phenyl-, hydrazide often involve the use of catalytic processes to enhance yield and purity. The use of solid catalysts, such as alumina, has been reported to facilitate the synthesis of pyrrole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrole-2-acetic acid, 5-phenyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-acetic acid derivatives with additional functional groups, while reduction may lead to the formation of more reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pyrrole-2-acetic acid, 5-phenyl-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrrole-2-acetic acid, 5-phenyl-, hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparación Con Compuestos Similares
- Pyrrole-2-acetic acid derivatives
- Pyrrolopyrazine derivatives
- Indole derivatives
Comparison: Pyrrole-2-acetic acid, 5-phenyl-, hydrazide is unique due to its specific structure, which imparts distinct biological activities compared to other similar compounds. For instance, while indole derivatives are known for their broad-spectrum biological activities, this compound may exhibit more targeted effects due to its specific molecular interactions .
Propiedades
Número CAS |
22056-51-5 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-(5-phenyl-1H-pyrrol-2-yl)acetohydrazide |
InChI |
InChI=1S/C12H13N3O/c13-15-12(16)8-10-6-7-11(14-10)9-4-2-1-3-5-9/h1-7,14H,8,13H2,(H,15,16) |
Clave InChI |
HAFVWAOJAJLKMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(N2)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




